3,5-Dibromo-4-fluorotoluene
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Overview
Description
3,5-Dibromo-4-fluorotoluene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorotoluene typically involves the bromination of 4-fluorotoluene. One common method is to react 4-fluorotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like glacial acetic acid to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-fluorotoluene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other electrophiles.
Suzuki-Miyaura Coupling: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Suzuki-Miyaura Coupling: Typical reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Electrophilic Aromatic Substitution: Depending on the electrophile used, products can include substituted aromatic compounds like 3,5-dichloro-4-fluorotoluene.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
3,5-Dibromo-4-fluorotoluene has several applications in scientific research:
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-fluorotoluene in chemical reactions involves the interaction of its bromine and fluorine substituents with various reagents. In electrophilic aromatic substitution, the electron-withdrawing effects of the bromine and fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring . In Suzuki-Miyaura coupling, the compound acts as an aryl halide, participating in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
3,5-Dibromo-4-chlorotoluene: Similar in structure but with a chlorine atom instead of fluorine.
3,5-Dibromo-4-methyltoluene: Similar but with a methyl group instead of fluorine.
3,5-Dibromo-4-nitrotoluene: Similar but with a nitro group instead of fluorine.
Uniqueness: 3,5-Dibromo-4-fluorotoluene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom, being highly electronegative, significantly influences the reactivity and stability of the compound compared to its analogs with different substituents.
Properties
IUPAC Name |
1,3-dibromo-2-fluoro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXPLJYKMAEZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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